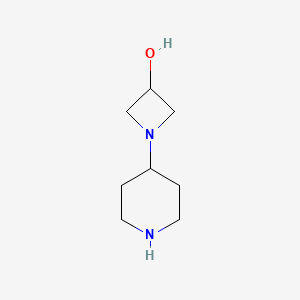
4-Chloro-1-propoxy-9H-thioxanthen-9-one
Overview
Description
4-Chloro-1-propoxy-9H-thioxanthen-9-one is a synthetic compound with the molecular formula C16H13ClO2S and a molecular weight of 304.79 g/mol . It is primarily used in the biomedical field as an intermediary reagent for pharmaceuticals, particularly in the development of drugs aimed at treating various cardiac diseases and neurological disorders.
Preparation Methods
The preparation of 4-Chloro-1-propoxy-9H-thioxanthen-9-one generally involves the chlorination and propoxylation of thioxanthen-9-one. The synthetic route typically includes the following steps :
Chlorination: Thioxanthen-9-one is reacted with ethyl chloroformate to introduce the chlorine atom.
Propoxylation: The chlorinated intermediate is then reacted with propanol under basic conditions to introduce the propoxy group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
4-Chloro-1-propoxy-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioxanthene derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthene derivatives .
Scientific Research Applications
4-Chloro-1-propoxy-9H-thioxanthen-9-one has several scientific research applications:
Medicine: Its derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Chloro-1-propoxy-9H-thioxanthen-9-one involves its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These radicals initiate the polymerization of unsaturated oligomers, leading to the formation of cross-linked polymer networks. This process is crucial in the production of UV-curable coatings and inks .
Comparison with Similar Compounds
4-Chloro-1-propoxy-9H-thioxanthen-9-one can be compared with other thioxanthone derivatives, such as:
2-Isopropylthioxanthone: Used as a photoinitiator with similar applications in UV-curable systems.
4-Isopropylthioxanthone: Another photoinitiator with comparable properties and uses.
Thioxanthone: The parent compound, which serves as a basis for various substituted derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photochemical properties and reactivity, making it particularly effective in certain photoinitiation applications.
Properties
IUPAC Name |
4-chloro-1-propoxythioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2S/c1-2-9-19-12-8-7-11(17)16-14(12)15(18)10-5-3-4-6-13(10)20-16/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCDDOSBTFLWLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)Cl)SC3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine](/img/structure/B1393233.png)

![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hydrochloride](/img/structure/B1393238.png)


![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate](/img/structure/B1393244.png)

![N1-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393247.png)

![1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1393249.png)

